molecular formula C17H15Cl2FN2O3S B15110190 N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B15110190
M. Wt: 417.3 g/mol
InChI Key: YUURYFLGGOIVAI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and fluorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide include other sulfonyl-containing amides and derivatives with dichlorophenyl and fluorophenyl groups. Examples include:

  • N-(3,4-dichlorophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide
  • N-(3,4-dichlorophenyl)-1-[(4-bromophenyl)sulfonyl]prolinamide

Uniqueness

This compound is unique due to the specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H15Cl2FN2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H15Cl2FN2O3S/c18-14-8-5-12(10-15(14)19)21-17(23)16-2-1-9-22(16)26(24,25)13-6-3-11(20)4-7-13/h3-8,10,16H,1-2,9H2,(H,21,23)

InChI Key

YUURYFLGGOIVAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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